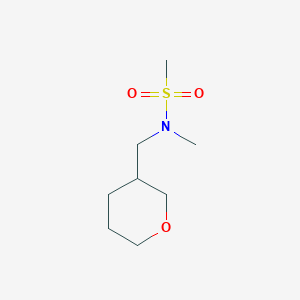
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid, also known as CPP-115, is a synthetic compound that has been extensively researched for its potential as a treatment for a variety of neurological disorders. This compound is a derivative of a natural amino acid called phenylalanine and has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Mécanisme D'action
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid increases the levels of GABA in the brain, which has a calming effect and can reduce seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant effects. Additionally, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in lab experiments is that it has a well-defined mechanism of action and is highly specific for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds in the body.
Orientations Futures
There are several potential future directions for research on 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid and its potential as a treatment for other neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in humans.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid involves the reaction of cyclopropylamine with 1,3-dihydro-2-benzofuran-5-carbonyl chloride, followed by the addition of L-alanine. This process yields 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in high purity and yield.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been extensively studied for its potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and depression. In preclinical studies, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to be effective in reducing seizures and preventing relapse in drug addiction. Additionally, it has been shown to have antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(14(18)19,12-4-5-12)16-13(17)9-2-3-10-7-20-8-11(10)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXKOFIGTXSAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)NC(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
